molecular formula C14H11ClN2 B8645094 2-Chloro-4,6-dimethyl-5-phenylpyridine-3-carbonitrile CAS No. 84596-24-7

2-Chloro-4,6-dimethyl-5-phenylpyridine-3-carbonitrile

Cat. No. B8645094
Key on ui cas rn: 84596-24-7
M. Wt: 242.70 g/mol
InChI Key: PLRMQQVJSUKPPS-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

3-Cyano-4,6-dimethyl-5-phenyl-2-pyridone (7.0 grams) and phenylphosphonic dichloride (12.1 grams) were heated at 175°-180° C. for 2-3 hours. The solution was cooled, poured into ice water and made basic with ammonium hydroxide. A precipitate formed which was collected, air dried, and determined by NMR to be the desired product, yield 7.6 grams, m.p. 118°-123° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=O)[NH:5][C:6]([CH3:16])=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:8]=1[CH3:9])#[N:2].C1(P(Cl)([Cl:26])=O)C=CC=CC=1.[OH-].[NH4+]>>[Cl:26][C:4]1[C:3]([C:1]#[N:2])=[C:8]([CH3:9])[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:6]([CH3:16])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(#N)C=1C(NC(=C(C1C)C1=CC=CC=C1)C)=O
Name
Quantity
12.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C(C(=C1C#N)C)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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